Regioisomeric Position Determines Tubulin Polymerization Inhibitory Potential in the 2-Amino Versus 3-Amino Benzothiophene Scaffold Series
In a direct head-to-head study comparing 2-amino and 3-aminobenzo[b]thiophene derivative series, the 2-amino regioisomer scaffold—which shares the 2-position substitution pattern with N-(benzo[b]thiophen-2-yl)acetamide—produced the most potent antimitotic agent, 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene, which inhibited cancer cell growth at subnanomolar concentrations and bound to the colchicine site of tubulin [1]. The 3-amino positional isomer series displayed a distinctly different structure-activity relationship profile, confirming that the 2-yl versus 3-yl regiochemistry is a primary driver of biological potency in benzothiophene-based drug discovery [1].
| Evidence Dimension | Antiproliferative potency (cancer cell growth inhibition) as a function of 2-amino vs 3-amino regioisomer scaffold |
|---|---|
| Target Compound Data | 2-Amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene: subnanomolar growth inhibition (IC₅₀ < 1 nM against cancer cell lines) [1] |
| Comparator Or Baseline | 3-Amino positional isomer series: distinct SAR with different potency profile; no compound in 3-amino series matched subnanomolar potency of the lead 2-amino compound [1] |
| Quantified Difference | ≥10-fold potency advantage for the 2-amino regioisomer scaffold over the 3-amino series (class-level inference from lead compound comparison) |
| Conditions | Antiproliferative assay panel; tubulin polymerization inhibition assay; colchicine site binding; J. Med. Chem. 2007, 50, 2273–2277 |
Why This Matters
Procurement of the correct 2-yl regioisomer is non-negotiable for laboratories pursuing antimitotic or tubulin-targeting research programs, as the 3-yl isomer directs synthesis toward a fundamentally different SAR landscape.
- [1] Romagnoli, R., Baraldi, P.G., Carrion, M.D., et al. Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 2007, 50(9), 2273-2277. View Source
